1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrrole ring . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, Fe/HCl
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-pyrrole-3-carboxylic acid
Reduction: 1-Methyl-4-amino-1H-pyrrole-3-carbaldehyde
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying their function .
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Methyl-4-nitro-1H-indole-3-carbaldehyde: Contains an indole ring, which is a fused bicyclic structure.
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position instead of the 3-position.
Uniqueness: The combination of the nitro and aldehyde groups on the pyrrole ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
1-methyl-4-nitropyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXGCXHTZHZOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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